molecular formula C15H16N2O B2611355 (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 1241702-51-1

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2611355
CAS No.: 1241702-51-1
M. Wt: 240.306
InChI Key: HPLIOIRYXJJVSX-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is a specialized cyanoacrylamide derivative of interest in advanced chemical research. Compounds within the cyanoacrylamide family are frequently investigated as key intermediates in organic synthesis and are known for their role in forming push-pull donor–π-conjugation–acceptor (D–π–A) molecular structures, which are fundamental to the development of organic materials with nonlinear optical characteristics . The specific stereochemistry (Z-configuration) of this molecule, coupled with its 3,4-dimethylphenyl and N-prop-2-enyl substituents, makes it a promising candidate for developing novel pharmacophores, with potential applications in screening for biological activity. Furthermore, the prop-2-enyl (allyl) group presents a reactive handle for further synthetic modification, such as polymerization or click chemistry, positioning this compound as a versatile building block for constructing more complex polymers or functionalized surfaces. This reagent is intended for use in exploratory research by qualified laboratory professionals only.

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-7-17-15(18)14(10-16)9-13-6-5-11(2)12(3)8-13/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLIOIRYXJJVSX-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 2-cyano-3-(3,4-dimethylphenyl)acrylonitrile.

    Addition of Prop-2-enyl Group: The intermediate is then reacted with propargylamine under basic conditions to introduce the prop-2-enyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the aromatic ring are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares the target compound with structurally related acrylamide derivatives, highlighting key differences in substituents, molecular formulas, and molecular weights.

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number References
(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide Not reported Not reported 3,4-dimethylphenyl, N-prop-2-enyl Not available
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide C₁₈H₁₅N₃O₃ 321.33 3,4-dimethylphenyl, 2-nitrophenyl AGN-PC-0BG046
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate Not reported Not reported Ethoxyethyl, phenyl carbamoyl Not available
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate Not reported Not reported Tosyl, formylphenyl, methyl Not available
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide Not reported Not reported Chlorophenyl, methoxyphenyl pyrrole 5911-07-9
(Z)-2-cyano-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide C₁₇H₂₀N₂O₃ Not reported Cyclopentyl, 3,4-dimethoxyphenyl Not available
Key Observations:

Stereoelectronic Effects: The cyano group at position 2 stabilizes the α,β-unsaturated system through conjugation, a feature common to all listed analogs.

Such interactions likely govern the target’s packing efficiency and thermal stability.

Biological Activity

(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide is a synthetic compound that belongs to the class of cyanoacrylamides. Its structural features suggest potential biological activity, making it a candidate for various medicinal applications. This article reviews its biological activity based on available research, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C14H15N3OC_{14}H_{15}N_3O and a molecular weight of 241.29 g/mol. The presence of the cyano group and the dimethylphenyl moiety suggests that it may interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in various models. In a study using zymosan-induced peritonitis in mice, this compound significantly reduced leukocyte migration and cytokine production.

Table 2: Anti-inflammatory Activity in Animal Models

Treatment Dose (mg/kg)Leukocyte Migration Reduction (%)Cytokine Levels (pg/mL)
561.8IL-1β: 150
1068.5IL-1β: 120
5090.5IL-1β: 80

The results indicate that the compound may inhibit pro-inflammatory cytokines such as IL-1β and TNFα, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells by activating caspase pathways.

Case Study: Induction of Apoptosis
In a study involving breast cancer cell lines, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Caspase Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways.

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